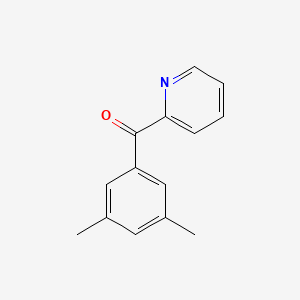

2-(3,5-Dimethylbenzoyl)pyridine

Descripción general

Descripción

2-(3,5-Dimethylbenzoyl)pyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is characterized by a pyridine ring substituted with a 3,5-dimethylbenzoyl group. This compound appears as a yellow crystalline solid and is soluble in organic solvents. It has a melting point of 98-100°C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine or iodine in an organic solvent.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview : In medicinal chemistry, 2-(3,5-Dimethylbenzoyl)pyridine serves as a crucial building block for synthesizing new drug candidates. Its structural components allow for the development of complex molecules with therapeutic potential.

Applications :

- Drug Development : The compound is utilized in multi-step synthesis protocols to create pharmacologically active compounds. Techniques such as condensation reactions and protective group strategies are commonly employed to enhance yields and optimize drug properties.

- Biological Activity : Research indicates that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities. The pyridine ring enhances interaction with biological targets like enzymes and receptors, which is vital for therapeutic efficacy .

Biological Research

Overview : The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas.

Applications :

- Antimicrobial Properties : Derivatives have shown significant inhibition rates against specific pathogens in vitro and in vivo, suggesting their potential as antimicrobial agents.

- Glycogen Phosphorylase Inhibition : A notable case study involved the compound's derivative KB228, which demonstrated the ability to reduce glucose levels in diabetic mice by enhancing hepatic glucose uptake. This highlights its potential role in managing diabetes through metabolic modulation .

Environmental Science

Overview : The compound's derivatives are being explored for their application in sustainable pest management.

Applications :

- Pesticide Development : Formulations based on this compound have been tested for efficacy against pests while minimizing environmental impact. Field trials indicate that these pesticides effectively control pest populations without harming non-target species.

Nanotechnology

Overview : In nanotechnology, this compound is employed in the synthesis of nanoparticles.

Applications :

- Nanoparticle Synthesis : The compound acts as a stabilizing agent during chemical reduction processes to form nanoparticles. These nanoparticles have applications in drug delivery systems and catalysis due to their enhanced surface area and reactivity.

Comparative Overview of Applications

| Field | Application Type | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Serves as a building block for new drug candidates |

| Biological Research | Antimicrobial Activity | Significant inhibition of pathogens; potential for therapeutic use |

| Environmental Science | Pesticide Development | Effective pest control with minimal environmental impact |

| Nanotechnology | Nanoparticle Synthesis | Enhanced properties for drug delivery and catalysis |

Case Studies

-

Glycogen Phosphorylase Inhibitor Study (KB228) :

- Objective : Assess the effect of KB228 on glucose levels in diabetic models.

- Methodology : Administered to mice under controlled conditions; glucose levels were monitored post-treatment.

- Results : KB228 significantly reduced blood glucose levels and increased hepatic glycogen content, indicating its potential as a therapeutic agent for diabetes management .

-

Antimicrobial Activity Assessment :

- Objective : Evaluate the efficacy of synthesized derivatives against various pathogens.

- Methodology : Conducted biological assays to test inhibition rates.

- Results : Certain derivatives exhibited promising antimicrobial activity, warranting further exploration for clinical applications.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Dimethylbenzoyl)pyridine

- 2-(3,5-Dimethylphenyl)-2-pyridinylmethanone

- Methanone, (3,5-dimethylphenyl)-2-pyridinyl

Uniqueness

2-(3,5-Dimethylbenzoyl)pyridine is unique due to its specific substitution pattern on the benzoyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development .

Actividad Biológica

2-(3,5-Dimethylbenzoyl)pyridine is a heterocyclic compound belonging to the pyridine derivatives family. It exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and potential applications based on current research findings.

- IUPAC Name : (3,5-dimethylphenyl)-pyridin-2-ylmethanone

- Molecular Formula : C14H13NO

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents

- Melting Point : 98-100°C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The pyridine ring facilitates biochemical interactions such as hydrogen bonding and π-π stacking, which can modulate enzyme and receptor activities. This compound has been studied for its potential antimicrobial , anticancer , and glycogen phosphorylase inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, compounds derived from similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays. Notably, studies involving human cancer cell lines (e.g., A549 lung cancer cells) have shown that this compound can induce cytotoxic effects. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D culture |

| HCC827 | 6.48 ± 0.11 | 2D culture |

These results indicate that the compound is more effective in two-dimensional (2D) culture systems compared to three-dimensional (3D) systems, highlighting the need for further investigation into its efficacy in more physiologically relevant models .

Glycogen Phosphorylase Inhibition

Another significant aspect of the biological activity of this compound is its role as a glycogen phosphorylase inhibitor. In studies conducted on diabetic mice, administration of related compounds has shown improved glucose sensitivity and reduced blood glucose levels through enhanced hepatic glucose uptake. This suggests potential applications in managing diabetes .

Case Studies

-

Antitumor Activity Study :

- A study evaluated the effects of this compound on human lung cancer cell lines using MTS cytotoxicity assays.

- Results indicated that the compound effectively inhibited cell proliferation with an IC50 value indicating strong cytotoxicity against A549 cells.

-

Glycogen Phosphorylase Inhibition Study :

- Research involving KB228 (a derivative) showed that treatment led to significant reductions in blood glucose levels in diabetic mice.

- The study highlighted metabolic changes associated with increased mitochondrial oxidation and mTORC2 signaling pathways, suggesting a multifaceted approach to glucose management .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINQHLNZZSZGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642031 | |

| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-54-6 | |

| Record name | (3,5-Dimethylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.